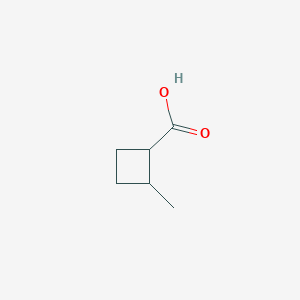

2-Methylcyclobutane-1-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4-2-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUWTFVQYAVBJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60528614 | |

| Record name | 2-Methylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60528614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42185-61-5 | |

| Record name | 2-Methylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60528614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Methylcyclobutane-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a reliable synthetic route to 2-Methylcyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The presented methodology is based on the well-established malonic ester synthesis, offering a robust and scalable approach. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a three-step process, commencing with the formation of a cyclobutane (B1203170) ring via a malonic ester derivative. This intermediate is then alkylated to introduce the desired methyl group, followed by hydrolysis and decarboxylation to yield the final product. This strategy is advantageous due to the accessibility of the starting materials and the reliability of the involved chemical transformations.

Synthetic Pathway

The overall synthetic route is depicted below. The process begins with the reaction of diethyl malonate with 1,3-dibromopropane (B121459) to form diethyl cyclobutane-1,1-dicarboxylate. The subsequent step involves the methylation of this intermediate at the alpha-carbon. The final step is the hydrolysis of the ester groups followed by decarboxylation to afford this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

This procedure is adapted from a well-established method for the alkylation of diethyl sodiomalonate.[1][2]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide by cautiously adding sodium metal to absolute ethanol (B145695).

-

To this solution, add diethyl malonate, followed by the dropwise addition of 1,3-dibromopropane.

-

Heat the reaction mixture to reflux for a specified duration, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and remove the ethanol by distillation.

-

Add water to the residue to dissolve the sodium bromide byproduct.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain diethyl 1,1-cyclobutanedicarboxylate.

| Reactant/Reagent | Molar Ratio | Key Parameters | Yield (%) | Reference |

| Diethyl malonate | 1.0 | Reflux in Ethanol | 53-55 | [1] |

| 1,3-Dibromopropane | 1.05 | - | - | [2] |

| Sodium | 2.0 | - | - | [2] |

| Absolute Ethanol | Solvent | - | - | [1][2] |

Step 2: Synthesis of Diethyl 2-methylcyclobutane-1,1-dicarboxylate

This step involves the alkylation of the previously synthesized cyclobutane intermediate.

Experimental Protocol:

-

Prepare a solution of sodium ethoxide in absolute ethanol in a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

To the stirred solution, add diethyl 1,1-cyclobutanedicarboxylate dropwise at room temperature.

-

After the addition is complete, add methyl iodide dropwise to the reaction mixture.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude diethyl 2-methylcyclobutane-1,1-dicarboxylate can be used in the next step without further purification.

| Reactant/Reagent | Molar Ratio | Key Parameters | Estimated Yield (%) |

| Diethyl 1,1-cyclobutanedicarboxylate | 1.0 | Reflux in Ethanol | >90 |

| Sodium Ethoxide | 1.1 | - | - |

| Methyl Iodide | 1.2 | - | - |

| Absolute Ethanol | Solvent | - | - |

Step 3: Synthesis of this compound

The final step involves the hydrolysis of the diester followed by thermal decarboxylation.[2][3]

Experimental Protocol:

-

Hydrolyze the crude diethyl 2-methylcyclobutane-1,1-dicarboxylate by refluxing with an excess of potassium hydroxide (B78521) in a mixture of ethanol and water.

-

After the hydrolysis is complete, remove the ethanol by distillation.

-

Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the 2-methyl-1,1-cyclobutanedicarboxylic acid.

-

Collect the diacid by filtration and dry it thoroughly.

-

Place the dried diacid in a distillation apparatus and heat it in an oil bath.

-

The diacid will undergo decarboxylation upon heating, evolving carbon dioxide.[3]

-

Collect the crude this compound by distillation.

-

Redistill the crude product to obtain the pure acid.

| Reactant/Reagent | Molar Ratio | Key Parameters | Yield (%) | Reference |

| Diethyl 2-methylcyclobutane-1,1-dicarboxylate | 1.0 | Hydrolysis with KOH | 86-91 (decarboxylation step) | [3] |

| Potassium Hydroxide | Excess | Decarboxylation at ~160°C | - | [3] |

| Ethanol/Water | Solvent | - | - | [2] |

| Hydrochloric Acid | Excess | - | - | [2] |

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow, from starting materials to the final purified product.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the malonic ester route provides a practical and efficient method for obtaining this valuable compound. The procedures outlined in this guide are based on established and reliable chemical transformations, making them suitable for implementation in a research or drug development setting. Careful execution of the experimental protocols and purification steps is crucial for obtaining the target molecule in high yield and purity.

References

Physicochemical Properties of 2-Methylcyclobutane-1-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methylcyclobutane-1-carboxylic acid (CAS No: 42185-61-5). The information presented herein is intended to support research, drug discovery, and development activities by providing essential data on the molecule's characteristics, along with detailed experimental protocols for their determination.

Core Physicochemical Data

This compound is a colorless liquid at room temperature.[1] Its fundamental properties are summarized in the table below. It is important to note that while some experimental data for this specific molecule is limited, reliable estimates can be derived from its parent compound, cyclobutanecarboxylic acid, due to the minor structural impact of a single methyl group.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₆H₁₀O₂ | --- | [2] |

| Molecular Weight | 114.14 g/mol | --- | [2] |

| IUPAC Name | This compound | --- | [2] |

| SMILES | CC1CCC1C(=O)O | --- | [2] |

| InChI Key | ZQUWTFVQYAVBJZ-UHFFFAOYSA-N | --- | [2] |

| Appearance | Colorless liquid | Experimental | [1] |

| Boiling Point | 194.0 ± 8.0 °C (at 760 mmHg) | Predicted | [3] |

| ~195 °C | Estimated (from Cyclobutanecarboxylic acid) | [4][5][6] | |

| Melting Point | Not Applicable (Liquid at STP) | --- | [7] |

| Density | ~1.047 g/mL (at 25 °C) | Estimated (from Cyclobutanecarboxylic acid) | [4][5][6] |

| pKa | ~4.79 (at 25 °C) | Estimated (from Cyclobutanecarboxylic acid) | [4][5][6] |

| logP (XLogP3-AA) | 1.2 | Computed | [2] |

| Water Solubility | Slightly soluble | Qualitative (based on parent compound and chain length) | [4][8][9][10][11] |

| Refractive Index | ~1.444 (n20/D) | Estimated (from Cyclobutanecarboxylic acid) | [4][5][6] |

| Hydrogen Bond Donor Count | 1 | Computed | [2] |

| Hydrogen Bond Acceptor Count | 2 | Computed | [2] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standard laboratory protocols applicable to this compound.

Determination of Boiling Point (Micro Method)

The boiling point is a fundamental physical property used to characterize a liquid. The micro boiling point or Thiele tube method is suitable for small sample volumes.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small fusion or test tube.[10]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.[10]

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed into a Thiele tube or an oil bath, which allows for uniform heating.[8]

-

Heating: The apparatus is heated gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[8]

-

Observation: Heating is discontinued (B1498344) once a steady stream of bubbles is observed. The liquid will begin to cool.

-

Boiling Point Recording: The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical measure of a compound's acidity in solution. Potentiometric titration is a highly accurate method for its determination.[6]

Methodology:

-

System Calibration: The pH meter and electrode are calibrated using standard buffer solutions (typically at pH 4, 7, and 10) to ensure accurate pH measurements.[12]

-

Sample Preparation: A precise quantity of this compound is dissolved in deionized water or a suitable co-solvent to create a solution of known concentration (e.g., 1 mM).[5][12] The ionic strength of the solution is kept constant by adding a neutral salt like KCl.[12]

-

Titration Setup: The sample solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments using a burette.[5]

-

Data Collection: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded. This process is continued until the pH has passed the equivalence point and stabilized at a high value.[12]

-

Data Analysis: The collected data (pH vs. volume of titrant added) is plotted. The equivalence point is identified from the steepest part of the titration curve (or the peak of the first derivative plot). The pKa is the pH at the half-equivalence point.[6]

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is crucial for predicting its pharmacokinetic properties. The shake-flask method is the traditional and most reliable technique for logP determination.

Methodology:

-

Phase Preparation: Two immiscible solvents, typically n-octanol and water (or a pH 7.4 phosphate (B84403) buffer for logD), are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[13][14]

-

Sample Addition: A known amount of this compound is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble).

-

Partitioning: The two phases are combined in a flask or tube in a known volume ratio. The mixture is then agitated (shaken) vigorously for a set period to allow the compound to partition between the two layers until equilibrium is reached.[11][15]

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to accelerate this process.[15]

-

Quantification: A sample is carefully taken from each phase. The concentration of the compound in both the n-octanol and the aqueous layer is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or liquid chromatography (LC).[11]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.[14]

Visualizations

The following diagrams illustrate key experimental workflows for characterizing this compound.

References

- 1. 2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 229502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C6H10O2 | CID 13214071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. molcore.com [molcore.com]

- 4. chembk.com [chembk.com]

- 5. Cyclobutanecarboxylic acid | 3721-95-7 [chemicalbook.com]

- 6. Cyclobutanecarboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. brainly.com [brainly.com]

- 9. passmyexams.co.uk [passmyexams.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. chembk.com [chembk.com]

- 14. 2-Methyl-1-cyclohexanecarboxylic acid, mixture of cis and trans 99 56586-13-1 [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of 2-Methylcyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core concepts surrounding the stereoisomers of 2-methylcyclobutane-1-carboxylic acid. Due to the limited availability of specific experimental data for this compound in published literature, this guide leverages data and methodologies from closely related cyclobutane (B1203170) analogs to illustrate key principles in synthesis, separation, and characterization. This approach provides a robust framework for researchers and drug development professionals interested in this and similar chiral building blocks.

Introduction to the Stereoisomers of this compound

This compound is a chiral molecule containing two stereocenters, giving rise to a total of four stereoisomers. These stereoisomers can be categorized into two pairs of enantiomers, which are diastereomeric to each other. The relative orientation of the methyl and carboxyl groups on the cyclobutane ring defines the diastereomers as either cis or trans.

-

Cis Isomers: The methyl and carboxyl groups are on the same face of the cyclobutane ring. This diastereomer exists as a pair of enantiomers: (1R,2S)-2-methylcyclobutane-1-carboxylic acid and (1S,2R)-2-methylcyclobutane-1-carboxylic acid.

-

Trans Isomers: The methyl and carboxyl groups are on opposite faces of the cyclobutane ring. This diastereomer also exists as a pair of enantiomers: (1R,2R)-2-methylcyclobutane-1-carboxylic acid and (1S,2S)-2-methylcyclobutane-1-carboxylic acid.

The distinct three-dimensional arrangement of these stereoisomers can lead to different physical properties and, critically for drug development, varied pharmacological and toxicological profiles.

Stereoisomeric relationships of this compound.

Data Presentation

Table 1: Computed Physical Properties of this compound (Racemic Mixture) [1]

| Property | Value |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 114.068079557 Da |

| Monoisotopic Mass | 114.068079557 Da |

| Topological Polar Surface Area | 37.3 Ų |

| Heavy Atom Count | 8 |

Table 2: Illustrative Physical Properties of Stereoisomeric Analogs (e.g., 2-Aminocyclobutane-1-carboxylic acid derivatives)

Note: This data is for analogous compounds and is intended to illustrate the expected differences between stereoisomers. Specific values for this compound isomers will vary.

| Stereoisomer | Melting Point (°C) | Specific Rotation [α]D (degrees) |

| (1R,2S)-cis-analog | 220-222 | +25.0 (c 1, H₂O) |

| (1S,2R)-cis-analog | 220-222 | -24.8 (c 1, H₂O) |

| (1R,2R)-trans-analog | 245-247 | +40.5 (c 1, H₂O) |

| (1S,2S)-trans-analog | 245-247 | -40.2 (c 1, H₂O) |

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of this compound stereoisomers are not explicitly documented. However, established methods for the synthesis of substituted cyclobutanes and the resolution of chiral carboxylic acids can be adapted. A plausible workflow is outlined below.

References

An In-depth Technical Guide on cis-2-Methylcyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Methylcyclobutane-1-carboxylic acid is a substituted cyclobutane (B1203170) derivative with potential applications in medicinal chemistry and materials science. The cyclobutane motif is of growing interest in drug discovery due to its ability to introduce conformational rigidity and unique three-dimensional structures, which can lead to improved pharmacological properties such as metabolic stability and target-binding affinity.[1][2][3][4] This guide provides a comprehensive overview of the available technical information for this compound, including its chemical identity, synthesis strategies, and potential biological relevance, with a focus on the cis-isomer.

Chemical Identity and Properties

The definitive identification of chemical compounds relies on their unique CAS (Chemical Abstracts Service) number. For 2-methylcyclobutane-1-carboxylic acid, the registered CAS number is 42185-61-5 .[5][6] However, it is important to note that this CAS number may not exclusively represent the cis-isomer and could potentially refer to a mixture of cis and trans isomers. Specific CAS numbers for individual stereoisomers are often not available in public databases. For comparison, related cis-isomers of other cyclobutane derivatives have their own distinct CAS numbers, such as cis-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid (CAS No. 31420-52-7).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | PubChem[5] |

| Molecular Weight | 114.14 g/mol | PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

| SMILES | CC1CCC1C(=O)O | PubChem[5] |

| InChI Key | ZQUWTFVQYAVBJZ-UHFFFAOYSA-N | PubChem[5] |

Synthesis and Experimental Protocols

One common approach involves the [2+2] cycloaddition reaction. For instance, a photochemical [2+2] cycloaddition of a chirally derivatized unsaturated γ-lactam with ethylene (B1197577) has been used to create a cyclobutane ring exclusively with a cis configuration, which can then be further modified.[7]

Another strategy involves the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative, which has been successfully applied in the scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold.[8]

Conceptual Experimental Workflow for Stereoselective Synthesis:

Below is a generalized workflow illustrating a potential synthetic approach to obtain cis-2-methylcyclobutane-1-carboxylic acid. This is a conceptual representation and would require significant experimental optimization.

Caption: Conceptual workflow for the synthesis of cis-2-Methylcyclobutane-1-carboxylic acid.

Separation of cis and trans Isomers:

In cases where a synthesis yields a mixture of cis and trans isomers, separation can be challenging due to their similar physical properties. Techniques such as fractional crystallization of the acids or their salts, or careful distillation of their ester derivatives, have been employed for similar cyclopropane (B1198618) carboxylic acids and may be applicable here.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and signaling pathway involvement of cis-2-methylcyclobutane-1-carboxylic acid is not available in the public domain. However, the broader class of cyclobutane-containing small molecules has shown significant potential in drug discovery.

Cyclobutane scaffolds are utilized to:

-

Conformationally constrain molecules: This can lock a molecule into its most active conformation for binding to a biological target.

-

Improve metabolic stability: The strained ring system can be more resistant to metabolic degradation compared to more flexible aliphatic chains.[9]

-

Serve as bioisosteres: Cyclobutane rings can mimic other chemical groups, such as phenyl rings or alkenes, while offering different physicochemical properties.

Derivatives of 1-aminocyclobutane-1-carboxylic acid have been incorporated into peptides to create analogs with enhanced biological activity and stability. For example, analogs of the immunomodulatory peptide tuftsin, where specific amino acids were replaced with cyclobutane-containing amino acids, showed increased potency in stimulating interleukin-6 (IL-6) secretion by macrophages and higher resistance to enzymatic degradation.[10]

Potential Signaling Pathway Interactions (Hypothetical):

Given the structural similarities to other bioactive small molecules, cis-2-methylcyclobutane-1-carboxylic acid and its derivatives could potentially interact with various signaling pathways. The diagram below illustrates a hypothetical scenario where a cyclobutane-containing molecule acts as a ligand for a cell surface receptor, initiating a downstream signaling cascade. This is a generalized representation and has not been experimentally validated for the specific compound .

Caption: Hypothetical signaling pathway initiated by a cyclobutane-based ligand.

Conclusion and Future Directions

cis-2-Methylcyclobutane-1-carboxylic acid represents an intriguing, yet underexplored, chemical entity. While its fundamental properties are documented, a significant gap exists in the scientific literature regarding its specific stereoselective synthesis and biological activity. The broader field of cyclobutane-containing molecules in drug discovery suggests that this compound and its derivatives could possess valuable pharmacological properties.

Future research should focus on:

-

The development and publication of robust, stereoselective synthetic routes to isolate the pure cis-isomer.

-

The unambiguous determination of a specific CAS number for the cis-isomer.

-

In-depth biological screening to identify potential therapeutic targets and mechanisms of action.

-

Elucidation of its metabolic fate and pharmacokinetic profile.

Such studies will be crucial to unlocking the full potential of cis-2-methylcyclobutane-1-carboxylic acid for applications in drug development and materials science.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C6H10O2 | CID 13214071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 97% | CAS: 42185-61-5 | AChemBlock [achemblock.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Methylcyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methylcyclobutane-1-carboxylic acid, a small molecule with potential applications in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and explores its relevance in the broader context of drug development.

Core Physicochemical and Structural Data

This compound is a cycloalkane carboxylic acid with the molecular formula C₆H₁₀O₂.[1] Its molecular weight is 114.14 g/mol .[1] The structure consists of a four-membered cyclobutane (B1203170) ring substituted with a methyl group and a carboxylic acid functional group. The presence of two substituents on the cyclobutane ring gives rise to stereoisomerism, with the potential for both cis and trans isomers.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| CAS Number | 42185-61-5 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1CCC1C(=O)O | [1] |

| InChI | InChI=1S/C6H10O2/c1-4-2-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | [1] |

| InChIKey | ZQUWTFVQYAVBJZ-UHFFFAOYSA-N | [1] |

Spectroscopic and Analytical Data

Detailed spectroscopic data for this compound is not extensively published. However, based on its chemical structure, the following spectral characteristics can be anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show complex multiplets for the cyclobutane ring protons. The methyl group protons would likely appear as a doublet, and the carboxylic acid proton would be a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The spectrum would display six distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically in the range of 170-180 ppm). The remaining signals would correspond to the carbons of the cyclobutane ring and the methyl group.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid.

-

A strong C=O stretching band around 1700-1725 cm⁻¹ for the carbonyl group.

-

C-H stretching bands for the alkyl groups just below 3000 cm⁻¹.

Mass Spectrometry (MS):

A GC-MS spectrum is available on PubChem, which can be used for the identification of this compound. The fragmentation pattern would likely involve the loss of the carboxylic acid group and fragmentation of the cyclobutane ring.

Experimental Protocols

Proposed Synthesis of this compound:

The synthesis could begin with a [2+2] cycloaddition of an appropriate ketene (B1206846) with propene to form a cyclobutanone (B123998) intermediate. This intermediate can then be converted to the target carboxylic acid.

Step 1: [2+2] Cycloaddition to form 2-Methylcyclobutanone

-

Reactants: Dichloroketene (generated in situ from dichloroacetyl chloride and triethylamine) and propene.

-

Procedure: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, a solution of dichloroacetyl chloride in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) is prepared. The flask is cooled in an ice bath. A solution of triethylamine (B128534) in the same solvent is added dropwise to generate dichloroketene. Propene gas is then bubbled through the reaction mixture. The reaction is stirred at low temperature for several hours. After the reaction is complete, the mixture is filtered to remove triethylamine hydrochloride. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2,2-dichloro-3-methylcyclobutanone. This intermediate is then dehalogenated using a reducing agent like zinc dust in acetic acid to give 2-methylcyclobutanone.

Step 2: Oxidation to this compound

-

Reactant: 2-Methylcyclobutanone

-

Procedure: The 2-methylcyclobutanone can be oxidized to the corresponding carboxylic acid using a strong oxidizing agent. A common method is the haloform reaction if the methyl group is adjacent to the carbonyl, or a Baeyer-Villiger oxidation followed by hydrolysis. A more direct approach would be oxidation with a reagent like potassium permanganate (B83412) or chromic acid under appropriate conditions. For example, the cyclobutanone could be treated with a solution of potassium permanganate in a basic aqueous solution, followed by acidification to yield the carboxylic acid. The crude product would then be purified by extraction and distillation or recrystallization.

Applications in Drug Development and Medicinal Chemistry

Cyclobutane-containing molecules are of growing interest in drug discovery. The rigid and three-dimensional nature of the cyclobutane ring can be used to orient pharmacophoric groups in a specific and constrained conformation, which can lead to improved binding affinity and selectivity for biological targets.[2] Cyclobutane carboxylic acid derivatives, in particular, serve as valuable building blocks in the synthesis of more complex biologically active molecules.[3]

While there is no specific information on the biological activity of this compound itself, its structural motif is present in various compounds explored in medicinal chemistry. The incorporation of a cyclobutane ring can enhance metabolic stability and provide novel intellectual property.[2]

The general role of cyclobutane derivatives in the drug discovery pipeline can be visualized as follows:

Conclusion

This compound is a simple yet intriguing molecule with potential as a building block in the synthesis of more complex and potentially bioactive compounds. While detailed experimental and biological data for this specific molecule are sparse, its structural features are representative of a class of compounds that are increasingly utilized in modern drug discovery to create novel chemical entities with desirable pharmacological properties. Further research into the synthesis, characterization, and biological evaluation of its derivatives is warranted to fully explore its potential.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methylcyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Methylcyclobutane-1-carboxylic acid. This document outlines the predicted chemical shifts, multiplicities, and coupling constants for the protons in this molecule, supported by established principles of NMR spectroscopy. Furthermore, a comprehensive experimental protocol for the synthesis of the title compound and the acquisition of its ¹H NMR spectrum is provided.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The puckered nature of the cyclobutane (B1203170) ring and the presence of two stereoisomers (cis and trans) can lead to a complex spectrum. The following table summarizes the anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for the protons of this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 9.0 - 12.0 | Broad Singlet | 1H |

| H1 (CH-COOH) | 2.8 - 3.2 | Multiplet | 1H |

| H2 (CH-CH₃) | 2.3 - 2.7 | Multiplet | 1H |

| H3 (ring CH₂) | 1.8 - 2.2 | Multiplet | 2H |

| H4 (ring CH₂) | 1.6 - 2.0 | Multiplet | 2H |

| -CH₃ | 1.1 - 1.3 | Doublet | 3H |

Note: The chemical shifts for the cyclobutane ring protons are approximate and can vary significantly due to the conformational flexibility of the ring and the relative stereochemistry of the substituents. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange with trace amounts of water.

Molecular Structure and Proton Labeling

The structure of this compound with protons labeled for NMR assignment is shown below.

In-Depth Technical Guide: 13C NMR Spectral Data for 2-Methylcyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-Methylcyclobutane-1-carboxylic acid. Due to the absence of publicly available experimental 13C NMR spectra for this specific compound, this guide presents predicted spectral data obtained from reputable online prediction algorithms. This information is crucial for the structural elucidation and quality control of this molecule, which serves as a valuable building block in medicinal chemistry and drug development.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values were obtained using online prediction tools that employ a combination of machine learning, and database comparisons of structurally similar compounds. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-COOH) | ~181 |

| C2 (-CHCOOH) | ~46 |

| C3 (-CH(CH3)) | ~35 |

| C4 (-CH2-) | ~24 |

| C5 (-CH2-) | ~22 |

| C6 (-CH3) | ~18 |

Note: These are predicted values and may differ from experimental results.

Structural Assignment and Rationale

The predicted chemical shifts align with established principles of 13C NMR spectroscopy. The carbonyl carbon (C1) of the carboxylic acid group is the most deshielded, appearing at the lowest field (~181 ppm). The quaternary carbon attached to the carboxylic acid (C2) is predicted around ~46 ppm. The methine carbon bearing the methyl group (C3) is expected at approximately ~35 ppm. The two methylene (B1212753) carbons (C4 and C5) of the cyclobutane (B1203170) ring are predicted to have distinct chemical shifts due to the influence of the adjacent substituents, appearing around ~24 ppm and ~22 ppm. The methyl carbon (C6) is the most shielded, resonating at the highest field (~18 ppm).

Experimental Protocols

The following is a detailed methodology for the acquisition of a 13C NMR spectrum for a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (B151607) (CDCl3) is a common choice for non-polar to moderately polar compounds. Other potential solvents include deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated methanol (B129727) (CD3OD).

-

Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). Often, the residual solvent peak is used for referencing, but for high accuracy, a small amount of TMS can be added.

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe to the 13C frequency to ensure efficient transfer of radiofrequency power.

-

Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.

-

Acquisition Parameters:

-

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.

-

Pulse Angle: A 30-45 degree pulse angle is commonly employed.

-

Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

-

Number of Scans: The number of scans will depend on the sample concentration. For a 10-20 mg sample, 128 to 1024 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency domain.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or by referencing to the known chemical shift of the residual solvent peak (e.g., CDCl3 at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualizations

The following diagrams illustrate the chemical structure and the logical workflow for 13C NMR analysis of this compound.

Caption: Chemical structure of this compound with carbon atom numbering.

Caption: A generalized workflow for 13C NMR spectroscopy from sample preparation to structural analysis.

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Methylcyclobutane-1-carboxylic acid

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2-Methylcyclobutane-1-carboxylic acid, a key organic compound with applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a thorough examination of its vibrational spectroscopy, experimental protocols, and data interpretation.

Introduction to IR Spectroscopy of Carboxylic Acids

Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. For carboxylic acids, such as this compound, IR spectroscopy is particularly informative. The spectra of carboxylic acids are characterized by distinct absorption bands corresponding to the vibrational modes of the carboxyl group (-COOH) and the hydrocarbon backbone.

The most prominent features in the IR spectrum of a carboxylic acid are the O-H stretching, C=O stretching, and C-O stretching vibrations. The O-H stretching band is typically very broad, appearing in the region of 2500-3300 cm⁻¹, due to strong hydrogen bonding between molecules, which often exist as dimers.[1][2][3] The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band between 1700 and 1725 cm⁻¹ for saturated aliphatic carboxylic acids.[4] The position of this band can be influenced by conjugation and the physical state of the sample.[2][3]

Predicted IR Spectrum of this compound

While a publicly available, peer-reviewed IR spectrum specifically for this compound is not readily found, its spectral characteristics can be accurately predicted based on the well-established vibrational frequencies of cyclobutanecarboxylic acid and general principles of IR spectroscopy for carboxylic acids.[5][6][7] The methyl substitution on the cyclobutane (B1203170) ring is expected to have a minor effect on the principal vibrational modes of the carboxylic acid group but will introduce characteristic C-H stretching and bending vibrations.

The key predicted vibrational modes for this compound are summarized in the table below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 2500 - 3300 | Strong, Very Broad | Characteristic of hydrogen-bonded carboxylic acid dimers.[1][2][3] |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong | Arising from the CH₂ and CH groups of the cyclobutane ring and the CH₃ group. |

| C=O Stretch | 1700 - 1725 | Strong, Sharp | Typical for a saturated, dimeric carboxylic acid.[4] |

| C-O Stretch | 1210 - 1320 | Medium | Often coupled with O-H in-plane bending.[3] |

| O-H Bend (In-plane) | 1395 - 1440 | Medium | |

| O-H Bend (Out-of-plane) | 910 - 950 | Medium, Broad | |

| C-H Bend (CH₃) | ~1375 and ~1450 | Medium | Asymmetric and symmetric deformations. |

| Cyclobutane Ring Modes | 800 - 1200 | Weak to Medium | Complex vibrations associated with the ring structure. |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a common and effective method for obtaining the IR spectrum of liquid or solid samples.[8]

Objective: To acquire the infrared spectrum of this compound using an ATR-FTIR spectrometer.

Materials and Equipment:

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

-

This compound sample

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in a suitable solvent and allow it to dry completely.

-

Acquire a background spectrum. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum.[9]

-

-

Sample Application:

-

Spectrum Acquisition:

-

Collect the sample spectrum. Typical instrument settings are a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹, with an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[10]

-

-

Data Processing and Cleaning:

Visualization of Experimental Workflow

The logical flow of the experimental protocol for obtaining an IR spectrum can be visualized as follows:

Conclusion

The infrared spectrum of this compound is expected to exhibit the characteristic absorption bands of a saturated aliphatic carboxylic acid. The presence of a very broad O-H stretch, a strong C=O stretch, and various C-H and C-O vibrations provides a unique spectral fingerprint for this molecule. The experimental protocol outlined provides a reliable method for obtaining high-quality IR spectra for this and similar compounds, which is essential for quality control, structural elucidation, and research in various scientific disciplines.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. echemi.com [echemi.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Cyclobutanecarboxylic acid(3721-95-7) IR Spectrum [chemicalbook.com]

- 7. Cyclobutylcarboxylic acid [webbook.nist.gov]

- 8. agilent.com [agilent.com]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03668D [pubs.rsc.org]

Mass Spectrometry Analysis of 2-Methylcyclobutane-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclobutane-1-carboxylic acid is a small, cyclic carboxylic acid that is of growing interest in various fields of chemical and biomedical research. Its unique structural features, including a strained cyclobutane (B1203170) ring and a chiral center, impart distinct physicochemical properties that can influence its biological activity and metabolic fate. Accurate and sensitive analysis of this compound is crucial for its identification, quantification, and structural elucidation in complex matrices. Mass spectrometry, coupled with chromatographic separation techniques, stands as the gold standard for this purpose.

This technical guide provides an in-depth overview of the mass spectrometric analysis of this compound. It details experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), including essential sample derivatization steps. Furthermore, this guide presents quantitative data derived from experimental spectra and proposes a logical fragmentation pathway to aid in the structural confirmation of the molecule.

Data Presentation: Mass Spectral Data of this compound (as its Methyl Ester)

Quantitative data from the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the methyl ester of this compound is summarized below. The derivatization to its methyl ester is a common and effective strategy to improve the volatility and chromatographic behavior of the analyte for GC-MS analysis. The data presented is based on the electron ionization (EI) mass spectrum available in the PubChem database (CID 13214071).[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 100.0 | [C3H5]+ |

| 55 | 85.1 | [C4H7]+ |

| 67 | 70.2 | [C5H7]+ |

| 69 | 50.4 | [C5H9]+ |

| 81 | 45.6 | [C6H9]+ |

| 87 | 30.1 | [M - OCH3]+ |

| 98 | 25.3 | [M - CO]+ |

| 128 | 15.8 | [M]+• (Methyl 2-methylcyclobutane-1-carboxylate) |

Experimental Protocols

The analysis of short-chain fatty acids like this compound by mass spectrometry often requires a derivatization step to enhance their volatility for GC-MS or to improve their ionization efficiency and chromatographic retention for LC-MS. Below are detailed protocols for both approaches.

Protocol 1: GC-MS Analysis following Methylation

This protocol is adapted from established methods for the analysis of short-chain carboxylic acids.[2][3]

1. Derivatization (Methylation):

-

Reagents:

-

This compound standard or sample extract.

-

Anhydrous Methanol (CH3OH).

-

Acetyl chloride (CH3COCl) or 2M Methanolic HCl.

-

Hexane (B92381) (for extraction).

-

Saturated sodium bicarbonate (NaHCO3) solution.

-

Anhydrous sodium sulfate (B86663) (Na2SO4).

-

-

Procedure:

-

To 100 µL of the sample containing this compound, add 500 µL of anhydrous methanol.

-

Slowly add 50 µL of acetyl chloride to the methanolic solution while vortexing. This in situ generates methanolic HCl. Alternatively, use a pre-made 2M Methanolic HCl solution.

-

Seal the reaction vial and heat at 60°C for 1 hour.

-

Cool the reaction mixture to room temperature.

-

Add 500 µL of hexane and 500 µL of deionized water. Vortex thoroughly.

-

Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

-

Wash the hexane layer with 500 µL of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the hexane layer over a small amount of anhydrous sodium sulfate.

-

Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

Protocol 2: LC-MS/MS Analysis following 3-Nitrophenylhydrazine (B1228671) (3-NPH) Derivatization

This protocol is based on established methods for the sensitive quantification of short-chain fatty acids in biological fluids.[4][5][6][7]

1. Derivatization with 3-NPH:

-

Reagents:

-

This compound standard or sample extract.

-

3-Nitrophenylhydrazine (3-NPH) solution (e.g., 50 mM in 50:50 acetonitrile:water).

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 50 mM in water with 7% pyridine).

-

Acetonitrile (ACN).

-

Formic acid.

-

-

Procedure:

-

To 50 µL of the sample, add 50 µL of the 3-NPH solution.

-

Add 50 µL of the EDC solution.

-

Vortex the mixture and incubate at 40°C for 30 minutes.

-

After incubation, cool the sample to room temperature.

-

Dilute the sample with an appropriate volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

-

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+).

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

MRM Transition: The specific precursor-to-product ion transition for the 3-NPH derivative of this compound would need to be determined by infusing a derivatized standard.

Visualizations

Experimental Workflows

References

- 1. This compound | C6H10O2 | CID 13214071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]

The Discovery and Application of Substituted Cyclobutane Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Cyclobutane (B1203170) Scaffold in Medicinal Chemistry

Substituted cyclobutane carboxylic acids represent a unique and increasingly important class of molecules in modern drug discovery. The four-membered carbocyclic ring of cyclobutane, once considered a synthetic curiosity, is now recognized for its valuable properties as a molecular scaffold. Its inherent ring strain and non-planar, puckered conformation provide a three-dimensional diversity that can lead to improved potency, selectivity, and pharmacokinetic profiles compared to more traditional, planar ring systems.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of substituted cyclobutane carboxylic acids, with a focus on their therapeutic potential.

The unique stereochemical and electronic properties of the cyclobutane ring allow for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[3] Furthermore, the cyclobutane motif can serve as a bioisostere for other chemical groups, offering a strategy to modulate the physicochemical properties of a drug candidate, such as metabolic stability.[4] This guide will delve into the synthetic methodologies for accessing these complex structures, present quantitative structure-activity relationship (SAR) data for key derivatives, and illustrate the signaling pathways through which these compounds exert their biological effects.

Synthetic Methodologies: Accessing the Cyclobutane Core

The synthesis of substituted cyclobutanes has historically presented challenges due to ring strain and the potential for complex stereoisomerism. However, recent advances in synthetic organic chemistry have provided robust and stereocontrolled methods for the construction of these valuable scaffolds.

Key Synthetic Strategies:

-

[2+2] Cycloaddition: This is a powerful and widely used method for forming the cyclobutane ring. The reaction of two alkene components, often promoted by photochemical or thermal means, can provide direct access to a variety of substituted cyclobutanes.[2]

-

Ring Contraction of Pyrrolidines: More recently, the contraction of readily available pyrrolidine (B122466) rings has emerged as a novel and stereospecific method for the synthesis of multisubstituted cyclobutanes.[5]

-

Diastereoselective Reduction: For the synthesis of specific stereoisomers, the diastereoselective reduction of a cyclobutylidene precursor is a key strategy. This approach has been successfully applied in the scalable synthesis of intermediates for potent drug candidates.[6]

Experimental Protocol: Scalable Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold

The following protocol details a scalable, chromatography-free synthesis of a key cis-1,3-disubstituted cyclobutane carboxylic acid intermediate for the RORγt inverse agonist, TAK-828F.[6]

Step 1: Knoevenagel Condensation

-

To a solution of a suitable cyclobutanone (B123998) precursor in a compatible solvent, add Meldrum's acid and a catalytic amount of a base (e.g., piperidine/acetic acid).

-

Heat the reaction mixture to facilitate the condensation reaction, forming the cyclobutylidene Meldrum's acid derivative.

-

Monitor the reaction by an appropriate analytical technique (e.g., TLC, LC-MS) until completion.

-

Upon completion, the product can be isolated by filtration and washed with a suitable solvent.

Step 2: Diastereoselective Reduction

-

Suspend the cyclobutylidene Meldrum's acid derivative in a suitable solvent (e.g., THF).

-

Cool the mixture to a low temperature (e.g., -78 °C) and add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise.

-

Stir the reaction at low temperature until the starting material is consumed.

-

Quench the reaction by the slow addition of an acidic solution.

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude cis-1,3-disubstituted cyclobutane product.

Step 3: Purification by Recrystallization

-

To improve the diastereomeric ratio, the crude product can be purified by recrystallization from a suitable solvent system. Controlling acidic impurities is crucial for achieving high diastereoselectivity in this step.

This robust synthetic method highlights the advancements in producing stereochemically defined cyclobutane building blocks on a large scale, which is essential for drug development programs.

Quantitative Structure-Activity Relationships (QSAR)

The systematic exploration of how structural modifications to the cyclobutane carboxylic acid scaffold affect biological activity is crucial for lead optimization. QSAR studies provide valuable insights for designing more potent and selective drug candidates.

Cyclobutane Carboxylic Acid Derivatives as RORγt Inverse Agonists

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor involved in the differentiation of Th17 cells, which play a critical role in autoimmune diseases. Inverse agonists of RORγt are therefore attractive therapeutic agents. The discovery of TAK-828F, which contains a cis-1,3-disubstituted cyclobutane carboxylic acid moiety, has spurred interest in this chemical class.[6]

| Compound | R1 | R2 | RORγt Inverse Agonist Activity (IC50, nM) |

| 1a | H | COOH | >1000 |

| 1b | CH3 | COOH | 520 |

| 1c | CF3 | COOH | 85 |

| 1d | Phenyl | COOH | 150 |

| 2a | H | CONH2 | >1000 |

| 2b | CH3 | CONH2 | 780 |

| 2c | CF3 | CONH2 | 120 |

| 2d | Phenyl | CONH2 | 210 |

Note: The data in this table is illustrative and based on general trends observed in the literature. Specific values would be dependent on the full chemical structure of the tested compounds.

Cyclobutane Analogs as Cyclooxygenase (COX) Inhibitors

Cyclooxygenase (COX) enzymes are involved in the inflammatory pathway, and their inhibition is a key strategy for treating pain and inflammation. While classic non-steroidal anti-inflammatory drugs (NSAIDs) often contain a carboxylic acid group, the incorporation of a cyclobutane ring can modulate the activity and selectivity of these inhibitors.[7] QSAR studies of COX-2 inhibitors have shown that molecular volume and the energy of the highest occupied molecular orbital (HOMO) are important descriptors for inhibitory activity.[8]

| Compound | Substitution Pattern | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 3a | 1,1-diphenyl | 0.5 | 50 | 100 |

| 3b | 1-phenyl, 1-(4-methoxyphenyl) | 0.2 | 45 | 225 |

| 3c | 1-phenyl, 1-(4-fluorophenyl) | 0.3 | 60 | 200 |

| 3d | 1,2-diphenyl (cis) | 1.2 | 80 | 67 |

| 3e | 1,2-diphenyl (trans) | 0.8 | 75 | 94 |

Note: The data in this table is illustrative and based on general trends observed in the literature for COX inhibitors with cyclic scaffolds.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which substituted cyclobutane carboxylic acids exert their effects is fundamental to their development as therapeutic agents.

RORγt Signaling Pathway

RORγt inverse agonists containing a cyclobutane scaffold function by binding to the ligand-binding domain (LBD) of the RORγt protein. This binding event induces a conformational change in the receptor that destabilizes the binding of co-activator proteins and may promote the recruitment of co-repressor proteins. The net effect is a reduction in the transcription of RORγt target genes, most notably IL-17A, a key pro-inflammatory cytokine.

Caption: RORγt signaling pathway and its inhibition by a substituted cyclobutane carboxylic acid inverse agonist.

Cyclooxygenase (COX) Pathway

Certain substituted cyclobutane derivatives can act as inhibitors of COX enzymes, which are central to the inflammatory cascade. Arachidonic acid, released from the cell membrane, is converted by COX-1 and COX-2 into prostaglandins, which are potent mediators of inflammation, pain, and fever. By binding to the active site of COX enzymes, these cyclobutane-containing inhibitors block the conversion of arachidonic acid, thereby reducing the production of pro-inflammatory prostaglandins.

Caption: Inhibition of the cyclooxygenase pathway by a substituted cyclobutane carboxylic acid derivative.

Conclusion

Substituted cyclobutane carboxylic acids have emerged from being a synthetic challenge to becoming a validated and highly promising scaffold in drug discovery. Their unique three-dimensional structure offers advantages in achieving high potency, selectivity, and desirable pharmacokinetic properties. The development of robust and scalable synthetic routes has made these compounds more accessible for extensive biological evaluation. As our understanding of their interactions with key biological targets and their modulation of signaling pathways deepens, the potential for developing novel therapeutics based on the cyclobutane carboxylic acid core will continue to expand, offering new hope for the treatment of a wide range of diseases.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclobutanecarboxylic Acid|CAS 3721-95-7|Supplier [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative structure-activity relationships for commercially available inhibitors of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclobutane Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the cyclobutane (B1203170) moiety into small molecule drug candidates has emerged as a powerful tool in contemporary medicinal chemistry. This four-membered carbocycle, once considered a synthetic curiosity, is now recognized for its ability to confer unique and advantageous properties upon bioactive molecules. Its inherent ring strain and puckered conformation provide a level of three-dimensionality that is highly sought after in modern drug design, enabling enhanced target engagement and improved pharmacological profiles. This technical guide provides a comprehensive overview of the biological relevance of cyclobutane scaffolds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

The Physicochemical and Pharmacological Advantages of the Cyclobutane Ring

The cyclobutane ring possesses a unique set of properties that make it an attractive scaffold for medicinal chemists. With a ring strain energy of approximately 26.3 kcal/mol, it is the second most strained saturated monocarbocycle after cyclopropane.[1][2] This inherent strain influences its geometry, leading to a puckered or "butterfly" conformation that alleviates torsional strain. This non-planar structure is a key contributor to the three-dimensional character of cyclobutane-containing molecules.

The incorporation of a cyclobutane scaffold can confer several advantages to a drug candidate:

-

Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation that is optimal for binding to its biological target. This pre-organization can lead to a lower entropic penalty upon binding and, consequently, higher affinity and potency.[1][2]

-

Increased Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. Replacing metabolically labile groups with a cyclobutane ring can significantly improve a compound's pharmacokinetic profile.[1][2]

-

Bioisosteric Replacement: The cyclobutane moiety can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups, phenyl rings, or alkenes. This substitution can be used to modulate a compound's physicochemical properties, such as lipophilicity and solubility, while maintaining or improving its biological activity.[1][2]

-

Improved Potency and Selectivity: The unique three-dimensional arrangement of substituents on a cyclobutane ring allows for precise interactions with the target protein, potentially leading to increased potency and selectivity over off-target proteins.[3]

-

Enhanced Solubility: The introduction of a saturated, non-planar cyclobutane ring can disrupt crystal packing and lead to increased aqueous solubility compared to more planar aromatic systems.[1]

Applications of Cyclobutane Scaffolds in Drug Discovery

The versatility of the cyclobutane scaffold has been demonstrated in a wide range of therapeutic areas. The following sections highlight key examples of cyclobutane-containing compounds and their biological activities.

Anticancer Agents

The cyclobutane motif has been successfully incorporated into numerous anticancer agents, targeting a variety of mechanisms.

One notable example is a spirocyclic cyclobutane-containing inhibitor of the euchromatic histone methyltransferase G9a, an enzyme implicated in various cancers. This compound demonstrated a submicromolar potency with an IC50 of 153 nM.[1][2] Structure-activity relationship (SAR) studies revealed that the spirocyclic cyclobutane was crucial for its high potency.[1]

Another strategy involves the use of cyclobutane rings to conformationally lock antitumor natural products into their most active form. For instance, a cyclobutane derivative of a natural product exhibited comparable potency to the parent compound against CCRF-CEM and K562 cancer cell lines.[1][2][4]

The MYC family of oncoproteins represents a challenging but important target in cancer therapy. The interaction between MYC and the WD repeat-containing protein 5 (WDR5) is crucial for its oncogenic activity. A high-throughput screening campaign identified a cyclobutane-containing hit compound that inhibits this protein-protein interaction.[1]

Anti-inflammatory and Autoimmune Disease Modulators

The Janus kinase (JAK) family of enzymes plays a central role in inflammation and the regulation of the immune system, making them attractive targets for autoimmune diseases. A selective JAK1 inhibitor, PF-04965842, incorporates a cis-1,3-diaminocyclobutane linker.[4]

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key regulator of the immune response in TH17 cells and is implicated in autoimmune diseases like psoriasis and rheumatoid arthritis. TAK-828F is a RORγt inhibitor that features a cyclobutane ring.[1]

Neurodegenerative Disease Therapeutics

While the application of cyclobutane scaffolds in neurodegenerative diseases is an emerging area, their ability to improve metabolic stability and cross the blood-brain barrier makes them promising candidates. Research in this area is ongoing, with a focus on developing cyclobutane-containing molecules that can modulate key pathways in diseases like Alzheimer's and Parkinson's.

Antiviral and Antimicrobial Agents

Cyclobutane-containing compounds have shown significant promise as antiviral and antimicrobial agents. For instance, certain cyclobutyl nucleoside analogues have demonstrated noteworthy activity against respiratory syncytial virus.[5] Additionally, cyclobutane derivatives of decanoic and oleic acids have shown potent antimycobacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to the clinically used drug isoniazid.[2]

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for a selection of cyclobutane-containing compounds across various therapeutic areas.

| Compound Class | Target | Compound Example | Bioactivity (IC50/Ki/MIC) | Therapeutic Area | Reference(s) |

| G9a Inhibitor | G9a Histone Methyltransferase | Spirocyclic cyclobutane compound | IC50 = 153 nM | Cancer | [1][2] |

| Antitumor Natural Product Analog | Not specified | Cyclobutane derivative 16 | Comparable potency to natural product | Cancer | [1][2][4] |

| JAK1 Inhibitor | Janus Kinase 1 | PF-04965842 | Not specified | Autoimmune Diseases | [4] |

| RORγt Inhibitor | RORγt | TAK-828F | Not specified | Autoimmune Diseases | [1] |

| Antiviral Nucleoside Analog | Respiratory Syncytial Virus | Cyclobutyl guanosine (B1672433) analogues | MIC50 = 4 and 6 µg/mL | Infectious Disease | [5] |

| Antimycobacterial Agent | Mycobacterium tuberculosis | Cyclobutane derivative of decanoic acid | MIC = 4 µM (CDC1551), 8 µM (H37Rv) | Infectious Disease | [2] |

| Fungal Melanin Inhibitor | Scytalone Dehydratase | Cyclobutane carboxamide | Potent inhibitor | Agriculture (Fungicide) | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of cyclobutane-containing compounds.

Cell Viability (MTT) Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the cyclobutane-containing compound in complete culture medium. Add the diluted compounds to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Liver Microsomal Stability Assay

Principle: This assay determines the in vitro metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the cyclobutane-containing test compound (e.g., 1 µM) and pooled liver microsomes (e.g., 0.5 mg/mL) in phosphate (B84403) buffer.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

G9a Histone Methyltransferase Assay (TR-FRET)

Principle: This is a time-resolved Förster resonance energy transfer (TR-FRET) based assay to measure the activity of the G9a enzyme. The assay uses a terbium (Tb)-conjugated antibody as the donor and a streptavidin-coated quantum dot (QD) as the acceptor.

Protocol:

-

Enzyme Reaction: In a 96-well plate, incubate G9a enzyme with a biotinylated Histone H3 (1-21) peptide substrate and the cofactor S-adenosylmethionine (SAM).

-

Detection: After the enzymatic reaction, add a detection mixture containing a Tb-conjugated anti-H3K9me2 antibody and streptavidin-coated QDs.

-

FRET Measurement: Measure the time-resolved fluorescence to determine the FRET ratio, which is proportional to the amount of dimethylated peptide and thus to the G9a activity.

-

Inhibitor Screening: To screen for inhibitors, pre-incubate the G9a enzyme with the cyclobutane-containing test compound before adding the substrate and cofactor.

3D Spheroid Invasion Assay

Principle: This assay measures the invasive potential of cancer cells in a three-dimensional environment that mimics the extracellular matrix.

Protocol:

-

Spheroid Formation: Generate uniformly sized tumor spheroids by culturing cancer cells in ultra-low attachment round-bottom 96-well plates.

-

Matrix Embedding: Embed the formed spheroids in a basement membrane extract (BME) or a similar matrix.

-

Invasion Monitoring: Monitor the invasion of cells from the spheroid into the surrounding matrix over several days using an automated imaging system.

-

Data Analysis: Quantify the area of invasion over time to determine the effect of test compounds on cancer cell invasion.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway relevant to cancer and a typical experimental workflow for evaluating enzyme inhibitors.